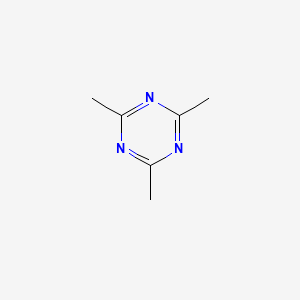

2,4,6-Trimethyl-1,3,5-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-7-5(2)9-6(3)8-4/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASVAZQZFYZNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231678 | |

| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-94-9 | |

| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethyl-1,3,5-triazine from Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethyl-1,3,5-triazine from acetonitrile (B52724), a critical process for obtaining a versatile building block in medicinal chemistry and materials science. This document details the core chemical principles, experimental methodologies, and catalytic conditions for the cyclotrimerization of acetonitrile.

Introduction

This compound, a symmetrically substituted s-triazine, is a valuable scaffold in the development of novel pharmaceuticals and functional materials. Its synthesis primarily relies on the cyclotrimerization of three acetonitrile molecules. This process can be achieved under various catalytic conditions, including acid catalysis, base catalysis, and transition-metal catalysis, each with distinct advantages and limitations. This guide will explore these synthetic routes, providing detailed experimental insights and comparative data.

Reaction Principles: The Cyclotrimerization of Acetonitrile

The formation of the 1,3,5-triazine (B166579) ring from acetonitrile is a thermodynamically favorable process that involves the head-to-tail cyclization of three nitrile monomers. The core challenge in this synthesis lies in overcoming the kinetic barrier of the reaction, which typically requires catalytic activation. The choice of catalyst dictates the reaction mechanism and influences the reaction conditions and overall yield.

Catalytic Systems and Experimental Protocols

The cyclotrimerization of acetonitrile can be effectively catalyzed by Brønsted acids, Lewis acids, and strong bases. While high temperatures and pressures can drive the reaction, catalytic approaches allow for milder and more controlled synthesis.[1]

Acid-Catalyzed Synthesis

Brønsted and Lewis acids are commonly employed to activate the nitrile group towards nucleophilic attack.

3.1.1. Brønsted Acid Catalysis (e.g., Trifluoromethanesulfonic Acid)

Trifluoromethanesulfonic acid (triflic acid) is a potent catalyst for the trimerization of nitriles.[2] The reaction is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate.

Experimental Protocol: Trifluoromethanesulfonic Acid-Catalyzed Synthesis (General Procedure)

-

Materials: Acetonitrile, Trifluoromethanesulfonic acid.

-

Procedure: A mixture of acetonitrile and a catalytic amount of trifluoromethanesulfonic acid is prepared. The reaction is typically stirred under controlled temperature conditions. Further specific details on temperature, reaction time, and work-up procedures are not consistently available in the reviewed literature and would require experimental optimization.

3.1.2. Lewis Acid Catalysis (e.g., Lanthanum and Yttrium Triflates)

Lewis acids, such as lanthanum and yttrium triflates, have demonstrated efficacy in catalyzing the cyclotrimerization of nitriles.[2]

Experimental Protocol: Lewis Acid-Catalyzed Synthesis (General Procedure)

-

Materials: Acetonitrile, Lanthanum(III) triflate or Yttrium(III) triflate.

Base-Catalyzed Synthesis

Strong bases, such as sodium amide (NaNH₂) and sodium hydride (NaH), can catalyze the cyclotrimerization of acetonitrile by generating a nucleophilic acetonitrilide anion.

Experimental Protocol: Sodium Amide-Catalyzed Synthesis (General Procedure)

-

Materials: Acetonitrile, Sodium amide.

-

Procedure: To a solution of acetonitrile, a catalytic amount of sodium amide is carefully added under an inert atmosphere. The reaction mixture is typically stirred, and the progress is monitored. Specifics regarding temperature, reaction duration, and purification methods are not well-documented and would necessitate laboratory investigation.

Quantitative Data Summary

Comprehensive and directly comparable quantitative data for the synthesis of this compound from acetonitrile under various catalytic systems is limited in the available literature. However, analogous reactions and related studies provide valuable insights.

| Catalyst System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

| TiCl₄(thf)₂ / Mg | Benzonitrile | 150 | 15 | High | N/A |

| Yttrium(III) triflate (1 mol%) | Benzonitrile | 200 | 24 | - | [2] |

| Sodium-based alkalis (e.g., tert-BuONa, NaH, NaNH₂) | Acetonitrile | Mild | - | Satisfactory | N/A |

Note: The yield for the base-catalyzed reaction of acetonitrile is reported to increase with the molar ratio of alkali to acetonitrile up to 5%. N/A

Reaction Mechanisms and Pathways

The underlying mechanisms of acid- and base-catalyzed cyclotrimerization of acetonitrile differ significantly.

Acid-Catalyzed Mechanism

The acid-catalyzed trimerization of nitriles is proposed to proceed through the formation of a nitrilium ion. A simplified mechanism is as follows:

-

Protonation: The nitrogen atom of an acetonitrile molecule is protonated by the acid catalyst, forming a highly electrophilic nitrilium ion.

-

Nucleophilic Attack: A second acetonitrile molecule acts as a nucleophile, attacking the carbon of the nitrilium ion.

-

Dimerization and Cyclization: This process repeats, leading to a linear trimer that subsequently cyclizes.

-

Deprotonation: The final step involves deprotonation to yield the stable this compound and regenerate the acid catalyst.

Caption: Acid-Catalyzed Cyclotrimerization of Acetonitrile.

Base-Catalyzed Mechanism

The base-catalyzed mechanism involves the generation of a carbanion, which acts as the key nucleophile.

-

Deprotonation: A strong base removes a proton from the methyl group of acetonitrile, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbon of another acetonitrile molecule.

-

Chain Propagation and Cyclization: This addition process continues until a linear trimer is formed, which then undergoes intramolecular cyclization.

-

Protonation: The cyclic intermediate is protonated during work-up to yield the final product.

Caption: Base-Catalyzed Cyclotrimerization of Acetonitrile.

General Experimental Workflow

The synthesis of this compound from acetonitrile generally follows a standard laboratory workflow.

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound via the cyclotrimerization of acetonitrile is a fundamental transformation with significant practical applications. The choice of an acid or base catalyst is a key determinant of the reaction pathway and conditions. While general principles are established, this guide highlights the need for further research to establish detailed, optimized, and high-yielding experimental protocols. The development of more efficient and selective catalytic systems remains an active area of investigation for chemists and drug development professionals.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4,6-Trimethyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethyl-1,3,5-triazine, a symmetrically substituted s-triazine, is a versatile heterocyclic compound with a growing presence in chemical synthesis and materials science. Its unique electronic properties, stemming from the electron-deficient triazine core and electron-donating methyl groups, confer a distinct reactivity profile. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its key reactive characteristics. Particular emphasis is placed on its utility as a building block for more complex molecular architectures and its emerging, though less explored, biological potential. This document is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quantitative overview for laboratory and research applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Melting Point | 59-60 °C | [1] |

| Boiling Point | 154-156 °C (at 750 Torr) | [1] |

| Density (predicted) | 1.044 ± 0.06 g/cm³ | [1] |

| pKa (predicted) | 3.41 ± 0.10 | [1] |

| CAS Number | 823-94-9 | [1] |

Synthesis and Purification

The primary industrial and laboratory-scale synthesis of this compound is achieved through the cyclotrimerization of acetonitrile (B52724).[2] This method is atom-economical and provides a direct route to the triazine core. The reaction is typically catalyzed by strong acids or Lewis acids.

Experimental Protocol: Lewis Acid-Catalyzed Cyclotrimerization of Acetonitrile

Materials:

-

Acetonitrile (anhydrous)

-

Lewis acid catalyst (e.g., aluminum trichloride, lanthanum triflate, yttrium triflate)[2]

-

Anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane)

-

Inert gas (e.g., argon or nitrogen)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Under an inert atmosphere, a solution of the Lewis acid catalyst in the chosen anhydrous solvent is prepared in a flame-dried reaction vessel.

-

Anhydrous acetonitrile is added dropwise to the stirred catalyst solution at a controlled temperature (typically ambient or slightly elevated, depending on the catalyst's activity).

-

The reaction mixture is stirred for a specified period, and the progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of a basic aqueous solution.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

Purification

Purification of the crude this compound can be achieved by recrystallization or column chromatography.

-

Recrystallization: Common solvents for the recrystallization of triazine derivatives include ethanol, hexane (B92381)/acetone, and hexane/THF mixtures.[3] The choice of solvent will depend on the impurity profile.

-

Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Reactivity

The reactivity of this compound is characterized by two main features: the electrophilic nature of the triazine ring and the acidity of the methyl protons.

Reactivity of the Triazine Ring

The 1,3,5-triazine (B166579) ring is electron-deficient and can react with strong nucleophiles, although it is generally less reactive than its halogenated counterparts (e.g., cyanuric chloride). The core reactivity often involves derivatization from 2,4,6-trichloro-1,3,5-triazine, where the chlorine atoms are susceptible to sequential nucleophilic aromatic substitution (SNAr). This allows for the controlled introduction of various functional groups.

Reactivity of the Methyl Groups

A key aspect of the reactivity of this compound is the enhanced acidity of the protons on the methyl groups. This is due to the electron-withdrawing nature of the triazine ring, which stabilizes the resulting carbanion. This property makes the methyl groups susceptible to deprotonation by a suitable base, followed by reaction with electrophiles.

The activated methyl groups readily participate in condensation reactions, such as aldol (B89426) and Knoevenagel condensations, with aldehydes and ketones.[2] This reactivity is extensively used to construct more complex molecular architectures, including the formation of Covalent Organic Frameworks (COFs).[2]

Experimental Protocol: Aldol-Type Condensation with Benzaldehyde (B42025) (Generalized)

Materials:

-

This compound

-

Benzaldehyde

-

Strong base (e.g., sodium hydroxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., ethanol, THF, DMF)

Procedure:

-

In a reaction vessel, this compound is dissolved in the chosen anhydrous solvent.

-

The solution is cooled in an ice bath, and the strong base is added portion-wise.

-

Benzaldehyde is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature, and its progress is monitored (e.g., by TLC).

-

Upon completion, the reaction is quenched with a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution).

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to show a single sharp singlet for the nine equivalent protons of the three methyl groups. The chemical shift of this peak would be influenced by the solvent used.

-

¹³C NMR: The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing two distinct signals: one for the three equivalent methyl carbons and another for the three equivalent carbons of the triazine ring.

Mass Spectrometry (MS)

The electron impact mass spectrum (EI-MS) of 1,3,5-triazine derivatives often shows fragmentation patterns involving the loss of substituents and cleavage of the triazine ring. For this compound, one would expect to observe the molecular ion peak (M⁺) and fragments corresponding to the loss of methyl groups and other neutral fragments.

Biological Activity and Drug Development Potential

While the broader class of 1,3,5-triazine derivatives has been extensively investigated for a range of biological activities, including anticancer, antiviral, and antimicrobial properties, there is limited specific information on the biological effects of this compound itself.[4][5][6]

However, the triazine scaffold is a known pharmacophore, and its derivatives have been shown to interact with various biological targets. For instance, some triazine-containing compounds are known to inhibit protein kinases, including those in the PI3K/Akt/mTOR and EGFR signaling pathways, which are crucial in cancer progression.[5][6][7]

The reactivity of the methyl groups in this compound offers a potential avenue for the synthesis of novel derivatives with tailored biological activities. By using the condensation reactions described earlier, various pharmacophoric groups can be appended to the triazine core, creating a library of compounds for screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the cyclotrimerization of acetonitrile and the distinct reactivity of its activated methyl groups make it an attractive starting material for the construction of complex molecules and functional materials. While its own biological activity profile is not well-defined, its potential as a scaffold for the development of new therapeutic agents, particularly in the realm of kinase inhibitors, warrants further investigation. This guide provides a foundational understanding of its chemical properties and reactivity to aid researchers and drug development professionals in harnessing the potential of this intriguing heterocyclic compound.

References

- 1. This compound CAS#: 823-94-9 [m.chemicalbook.com]

- 2. This compound|CAS 823-94-9 [benchchem.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,4,6-Trimethyl-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4,6-trimethyl-1,3,5-triazine (CAS No. 823-94-9), a key building block in synthetic chemistry and materials science. Due to the limited availability of publicly accessible, verified spectra for this specific compound, this document presents predicted data based on its chemical structure and known spectroscopic principles for similar molecular architectures. The guide also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic Data

This compound possesses a highly symmetrical structure, which simplifies its expected NMR spectra significantly. The molecule consists of a central 1,3,5-triazine (B166579) ring with three methyl groups attached to the carbon atoms. This C₃ symmetry dictates the equivalence of the three methyl groups and the three carbon atoms within the heterocyclic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Due to the molecular symmetry, all nine protons of the three methyl groups are chemically equivalent. This is expected to result in a single, sharp singlet in the ¹H NMR spectrum. The electron-withdrawing nature of the triazine ring will deshield these protons, shifting their resonance downfield compared to a simple alkane.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 | Singlet | 9H | -CH₃ |

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum is predicted to be very simple, showing only two distinct signals. The three methyl carbons are equivalent, and the three carbon atoms of the triazine ring are also equivalent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 170 | C (triazine ring) |

| ~ 25 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the vibrations of the methyl groups and the triazine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 3000 | C-H stretch | Methyl (-CH₃) |

| 1550 - 1600 | C=N stretch | Triazine Ring |

| 1400 - 1450 | C-H bend | Methyl (-CH₃) |

| ~ 800 | Ring breathing | Triazine Ring |

Mass Spectrometry (MS)

In mass spectrometry, this compound (molar mass: 123.16 g/mol ) is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the triazine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 123 | [M]⁺ (Molecular Ion) |

| 108 | [M - CH₃]⁺ |

| 82 | [M - CH₃CN]⁺ |

| 42 | [CH₃CN + H]⁺ |

Experimental Workflow and Methodologies

The following sections detail standardized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

General Spectroscopic Analysis Workflow

The logical workflow for the structural elucidation of a pure compound involves a series of spectroscopic experiments, each providing unique pieces of structural information.

Caption: A logical workflow for the structural characterization of an organic compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Transfer : Filter the solution into a clean 5 mm NMR tube.

-

Acquisition : Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

-

Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application : Use the pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Spectrum Acquisition : Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer. For a volatile solid like this compound, a direct insertion probe can be used, which is heated to vaporize the sample directly into the ion source.

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis : Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to gain structural information.

Crystal Structure of 2,4,6-Trimethyl-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4,6-Trimethyl-1,3,5-triazine, also known as trimethyl-s-triazine, is a symmetrical heterocyclic compound with a planar, electron-deficient triazine ring substituted with three electron-donating methyl groups. This electronic structure makes it a valuable building block in supramolecular chemistry and materials science.[1] Its utility in the formation of stable and porous covalent organic frameworks (COFs) has garnered significant interest.[1] Understanding its solid-state structure is crucial for predicting and controlling the topology and properties of these advanced materials.

While a specific entry for the crystal structure of this compound is elusive in public databases, the crystallographic data of analogous compounds such as 2,4,6-trimethoxy-1,3,5-triazine (B1584041) and 2,4,6-triamino-1,3,5-triazine (melamine) provide valuable insights into the expected packing and intermolecular interactions of substituted triazines. This guide will leverage this comparative data to inform our understanding.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃ | [2] |

| Molecular Weight | 123.16 g/mol | [2] |

| Melting Point | 59-60 °C | [2] |

| Boiling Point | 154-156 °C (at 750 Torr) | [2] |

| IUPAC Name | This compound | [3] |

| CAS Number | 823-94-9 | [1][2] |

Synthesis of this compound

The primary synthetic route to this compound is the cyclotrimerization of acetonitrile. This reaction can be catalyzed by various acids.[1] A general workflow for this synthesis is depicted below.

References

Physical properties of 2,4,6-Trimethyl-1,3,5-triazine (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,4,6-trimethyl-1,3,5-triazine, a significant heterocyclic compound utilized in chemical synthesis and materials science. This document details its melting point, boiling point, and solubility characteristics, supplemented with standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in laboratory and industrial settings. These properties dictate the conditions required for its handling, storage, and use in synthetic processes.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Melting Point | 59-60 °C | - |

| Boiling Point | 154-156 °C | 750 Torr |

Solubility Profile

Specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally related triazine compounds, a qualitative assessment can be made. Triazine derivatives generally exhibit greater solubility in organic solvents compared to aqueous solutions. For instance, a related compound, 2,4-bis(dichloromethyl)-6-methyl-1,3,5-triazine, is noted to be more soluble in organic solvents than in water, with non-polar solvents like toluene (B28343) and chloroform (B151607) enhancing its solubility.[1] Conversely, its solubility in polar solvents such as water is impeded by the presence of less polar functional groups.[1]

Given the non-polar nature of the methyl groups on the this compound ring, it is anticipated to have limited solubility in water and higher solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO). To ascertain the precise solubility, empirical determination is recommended.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point, boiling point, and solubility of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity and can be determined using the capillary method.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated digital instrument, containing a heating bath of mineral oil or silicone oil.

-

Heating: The heating bath is heated gradually, with the temperature rise slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range. For a pure compound, this range is typically narrow, within 1-2 °C.

Boiling Point Determination

The boiling point of a liquid can be accurately determined using a micro-boiling point method, suitable for small sample volumes.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of molten this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube or an aluminum block heater).

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tip.

-

Recording the Boiling Point: The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point of the substance at the prevailing atmospheric pressure.

Solubility Determination

A general procedure for determining the qualitative and semi-quantitative solubility of this compound in various solvents is outlined below.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be selected, such as water, ethanol, acetone, and DMSO.

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of vials.

-

Solvent Addition: A measured volume of each selected solvent (e.g., 1 mL) is added to the respective vials.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: The vials are visually inspected to determine if the solid has completely dissolved. If so, the compound is considered soluble in that solvent at the tested concentration.

-

Quantitative Analysis (Optional): For a more precise determination, if the solid has not fully dissolved, the saturated solution can be filtered to remove excess solid, and the concentration of the dissolved solute can be measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Workflow for Physical Property Determination

The logical flow for the experimental determination of the physical properties of this compound is illustrated in the diagram below.

Caption: Experimental workflow for determining the physical properties of this compound.

References

2,4,6-Trimethyl-1,3,5-triazine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4,6-Trimethyl-1,3,5-triazine, a symmetrically substituted s-triazine, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the electron-deficient triazine core and the activating methyl groups, render it a powerful tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel materials and potential pharmaceutical agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the cyclotrimerization of acetonitrile (B52724).[1] This reaction can be catalyzed by a variety of acids, including Brønsted acids like trifluoromethanesulfonic acid and Lewis acids such as lanthanum and yttrium triflates.[1] The atom-economical nature of this process makes the starting material readily accessible for further synthetic transformations.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the acidity of the protons on the three methyl groups. The electron-withdrawing nature of the triazine ring enhances the acidity of these protons, making them susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Knoevenagel and Aldol Condensations

A key feature of this compound's reactivity is its participation in Knoevenagel and Aldol-type condensation reactions with aldehydes and ketones.[1] This reactivity has been extensively exploited in the synthesis of highly conjugated molecules and advanced materials.

One of the most significant applications of this chemistry is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for gas storage, separation, and catalysis.

A notable example is the synthesis of COF-701, an unsubstituted olefin-linked COF, through the Aldol condensation of this compound (TMT) with 4,4′-biphenyldicarbaldehyde (BPDA).[2][3] This framework exhibits exceptional chemical stability under both strongly acidic and basic conditions, a direct result of the robust, non-polar carbon-carbon double bonds forming the linkages.[2][3]

The general workflow for the synthesis of such olefin-linked COFs is depicted below:

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for the synthesis of an olefin-linked COF.

-

Materials:

-

This compound (TMT)

-

4,4′-biphenyldicarbaldehyde (BPDA)

-

Mesitylene

-

1,4-Dioxane

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Acetone

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

In a Pyrex tube, this compound and 4,4′-biphenyldicarbaldehyde are combined.

-

A solvent mixture of mesitylene, 1,4-dioxane, and acetonitrile is added, followed by the addition of trifluoroacetic acid as a catalyst.

-

The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.

-

The sealed tube is heated in an oven at a specified temperature for several days.

-

After cooling to room temperature, the resulting solid is collected by filtration.

-

The solid is washed sequentially with acetone and tetrahydrofuran.

-

The purified solid is then subjected to solvent exchange and activated under vacuum to yield the porous COF-701.

-

Data Presentation

The following table summarizes the key characteristics of COF-701 synthesized from this compound.

| Property | Value | Reference |

| Monomers | This compound (TMT), 4,4′-biphenyldicarbaldehyde (BPDA) | [2][3] |

| Linkage Type | Unsubstituted Olefin (-CH=CH-) | [2][3] |

| Synthesis Method | Solvothermal Aldol Condensation | [2][3] |

| Brunauer–Emmett–Teller (BET) Surface Area | 1715 m²/g | [2] |

| Chemical Stability | Stable in strong acid and base | [2][3] |

Logical Relationships in Synthesis

The versatility of this compound as a building block stems from the reactivity of its methyl groups, which can be sequentially or fully functionalized. The following diagram illustrates the logical progression from the basic building block to complex, functional materials.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to undergo condensation reactions, particularly in the formation of robust olefin-linked Covalent Organic Frameworks, highlights its significance in the development of advanced materials. The detailed methodologies and understanding of its reactivity presented in this guide are intended to facilitate its broader application by researchers in academia and industry, paving the way for the discovery of new materials and molecules with valuable properties.

References

The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 1,3,5-Triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (B166579) core, a symmetrical six-membered heterocyclic motif, has proven to be a remarkably versatile scaffold in the annals of chemical science. Its journey from a synthetic curiosity to a cornerstone in various industrial and therapeutic applications is a testament to the power of molecular design. This technical guide delves into the discovery and rich history of 1,3,5-triazine derivatives, offering a comprehensive overview for researchers, scientists, and professionals engaged in drug development. We will explore its synthetic evolution, key milestones in its application, and the mechanistic intricacies that underpin its diverse biological activities.

From Dyes to Herbicides: A Historical Perspective

The story of 1,3,5-triazine, also known as s-triazine, begins with early explorations into cyanuric chloride, a highly reactive derivative that serves as a primary building block for a vast array of substituted triazines.[1] Initially, interest in this scaffold was piqued by the dye industry, where chlorinated triazines were found to be excellent reactive dyes capable of forming covalent bonds with cellulosic materials.[1]

A pivotal moment in the history of 1,3,5-triazine derivatives arrived in the 1950s with the groundbreaking work at J.R. Geigy Ltd. in Basel, Switzerland. Researchers there discovered the potent herbicidal properties of certain aminotriazines, leading to the development of iconic herbicides like simazine (B1681756) and atrazine (B1667683).[2] This discovery revolutionized agriculture, providing farmers with effective tools for weed control and significantly boosting crop yields.[2] The primary mechanism of action for these herbicides was later identified as the inhibition of photosynthesis at the photosystem II (PSII) complex.[3]

A Scaffold for Life-Saving Drugs: The Medicinal Chemistry Saga

The inherent stability and the ability to be functionalized at three distinct positions made the 1,3,5-triazine ring an attractive scaffold for medicinal chemists. This has led to the development of a plethora of derivatives with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5]

One of the most significant early successes in the medicinal application of 1,3,5-triazines was the development of the anticancer drug Altretamine (Hexamethylmelamine).[6] Further research has led to the discovery of 1,3,5-triazine derivatives that target key enzymes in cancer progression, such as dihydrofolate reductase (DHFR) and phosphoinositide 3-kinases (PI3Ks).[5][6]

Data Presentation: A Quantitative Overview

The biological and physicochemical properties of 1,3,5-triazine derivatives are intricately linked to the nature of the substituents on the triazine core. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Physicochemical Properties of Prominent 1,3,5-Triazine Herbicides

| Herbicide | Chemical Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L) | LogP | Vapor Pressure (mPa @ 20°C) |

| Atrazine | C₈H₁₄ClN₅ | 215.68 | 33 | 2.61 | 0.039 |

| Simazine | C₇H₁₂ClN₅ | 201.66 | 5 | 2.18 | 0.008 |

| Propazine | C₉H₁₆ClN₅ | 229.71 | 8.6 | 2.9 | 0.0039 |

| Prometryn | C₁₀H₁₉N₅S | 241.36 | 33 | 3.34 | 0.13 |

Table 2: Anticancer Activity of Selected 1,3,5-Triazine Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| Morpholine-functionalized derivative 11 | SW620 (Colorectal) | 5.85 | 5-Fluorouracil | 21.74 | [7] |

| Piperidine and benzyl (B1604629) substituted derivative | HCT-116 (Colorectal) | 3.64 - 5.60 | - | - | [7] |

| 2,4-disubstituted-s-triazine hydrazone 11 | MCF-7 (Breast) | 1.01 | - | - | |

| 2,4-disubstituted-s-triazine hydrazone 11 | HCT-116 (Colon) | 0.97 | - | - | |

| Compound 6 (PI3Kγ inhibitor) | Renal Cancer (CAKI-1) | - (60.13% inhibition) | Wortmannin | 3.19 | [8] |

| Compound 22 (DHFR inhibitor) | - | 0.002 | - | - | [9] |

Table 3: Antimicrobial Activity of Selected 1,3,5-Triazine Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacillus cereus | Staphylococcus aureus | Escherichia coli | Enterobacter cloacae | Reference |

| Compound 9 | 3.91 | 3.91 | 1.95 | - | [4] |

| Compound 5 | 7.81 | 15.6 | 1.95 | 3.91 | [4] |

| Compound 7 | 15.6 | - | - | 15.6 | [4] |

| Compound 4 | - | 16 (IZ) | 3.91 | - | [4] |

| Compound 10 | - | - | 15.6 | 15.6 | [4] |

Experimental Protocols: Synthesizing the Core and its Derivatives

The versatility of the 1,3,5-triazine scaffold stems from the stepwise and regioselective substitution of chlorine atoms in cyanuric chloride. This allows for the introduction of diverse functionalities.

Synthesis of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

The industrial synthesis of cyanuric chloride is a multi-step process that begins with hydrogen cyanide.

-

Preparation of Hydrogen Cyanide (HCN): The Andrussow process, involving the reaction of methane, ammonia, and oxygen over a platinum catalyst, is commonly used. CH₄ + NH₃ + 1.5 O₂ → HCN + 3 H₂O[3]

-

Formation of Cyanogen Chloride: The produced HCN is then reacted with chlorine gas. HCN + Cl₂ → ClCN + HCl[3]

-

Trimerization: Cyanogen chloride is passed over a heated catalyst bed (e.g., activated carbon) at temperatures around 180-250°C to induce trimerization, forming the stable 1,3,5-triazine ring of cyanuric chloride.[3]

Synthesis of Atrazine from Cyanuric Chloride

The synthesis of the herbicide atrazine exemplifies the sequential nucleophilic substitution of cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Liquid caustic soda (e.g., 26-28% NaOH solution)

-

Cooling bath (e.g., cold salt)

-

Reaction kettle with a cooling jacket and stirrer

Procedure:

-

Charge the reaction kettle with toluene and cool it to approximately 10°C using the cooling jacket.[10][11]

-

Rapidly add cyanuric chloride to the cooled toluene with stirring.

-

Prepare a mixed solution of isopropylamine.

-

Evenly add the isopropylamine solution to the reaction mixture while maintaining the temperature below 20°C and continue stirring.

-

Add a solution of liquid caustic soda to the reaction kettle, keeping the temperature below 30°C.

-

Evenly add ethylamine to the reactor, maintaining the temperature below 45°C.

-

Add another portion of liquid caustic soda and stir at a controlled temperature (e.g., 60-65°C) to complete the reaction.[10]

Synthesis of a Bioactive 1,3,5-Triazine Derivative (PI3K Inhibitor)

This protocol outlines a general approach for synthesizing a 1,3,5-triazine-based PI3K inhibitor.

Materials:

-

2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

-

Morpholine

-

Intermediate M3 (specific to the target molecule)

-

N-Boc-piperazine

-

Trifluoroacetic acid (TFA)

-

Carbon disulfide (CS₂)

-

Appropriate chlorinated compound

-

Dimethylformamide (DMF)

Procedure:

-

Successive Substitution: Starting with cyanuric chloride, perform successive nucleophilic substitutions with morpholine, intermediate M3, and N-Boc-piperazine to obtain the trisubstituted triazine core.[6]

-

Deprotection: Remove the Boc protecting group from the piperazine (B1678402) moiety using trifluoroacetic acid (TFA).[6]

-

Dithiocarbamate (B8719985) Formation: Treat the deprotected intermediate with carbon disulfide (CS₂) to form the dithiocarbamate.[6]

-

Final Substitution: React the dithiocarbamate intermediate with an appropriate chlorinated compound in DMF at 50°C to yield the final target PI3K inhibitor.[6]

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Caption: Inhibition of Photosystem II electron transport by 1,3,5-triazine herbicides.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 1,3,5-triazine derivatives.

Caption: A generalized workflow for the discovery and development of a 1,3,5-triazine-based drug.

Conclusion

The journey of 1,3,5-triazine derivatives from their early applications in the dye industry to their current status as indispensable tools in agriculture and medicine is a compelling narrative of chemical innovation. The synthetic accessibility of the triazine core, coupled with its capacity for diverse functionalization, has enabled the creation of a vast chemical space with a wide array of biological activities. For researchers and drug development professionals, the 1,3,5-triazine scaffold continues to be a promising platform for the design of novel therapeutic agents and functional materials. A thorough understanding of its history, synthetic methodologies, and mechanisms of action is paramount to unlocking its full potential in addressing current and future scientific challenges.

References

- 1. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis, in vitro antitumor activity, dihydrofolate reductase inhibition, DNA intercalation and structure-activity relationship studies of 1,3,5-triazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Theoretical Exploration of the Electronic Landscape of 2,4,6-Trimethyl-1,3,5-triazine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the theoretical approaches to studying the electronic structure of 2,4,6-trimethyl-1,3,5-triazine. While direct, in-depth computational studies on this specific molecule are not extensively available in the current body of literature, this document synthesizes information from theoretical investigations of closely related 1,3,5-triazine (B166579) derivatives to offer a robust framework for its analysis. The guide is intended for researchers, scientists, and professionals in drug development, detailing prevalent computational methodologies, expected electronic characteristics, and a standardized workflow for such theoretical studies.

Introduction

This compound is a key heterocyclic compound, featuring a six-membered ring with alternating carbon and nitrogen atoms, and methyl substitutions at the carbon positions.[1] The 1,3,5-triazine core is known for its electron-deficient nature, which, in concert with the electron-donating methyl groups, results in a unique electronic profile.[1] This structure imparts a combination of stability and reactivity that makes it a valuable building block in the synthesis of a variety of materials, including covalent organic frameworks (COFs).[1] Understanding the electronic structure of this molecule at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science.

This guide outlines the common theoretical methods employed to investigate the electronic properties of 1,3,5-triazine derivatives and presents representative data to illustrate the expected electronic characteristics of this compound.

Computational Methodologies

The theoretical investigation of the electronic structure of 1,3,5-triazine derivatives predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for these systems due to its favorable balance of computational cost and accuracy.

Experimental Protocols:

A typical computational protocol for analyzing the electronic structure of a 1,3,5-triazine derivative involves the following steps:

-

Geometry Optimization: The initial step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common approach is to use a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculations: Once the optimized geometry is obtained, a single-point energy calculation is performed to determine various electronic properties. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study the charge distribution within the molecule, providing insights into atomic charges, hybridization, and intramolecular interactions such as hyperconjugation.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Predicted Electronic Structure of this compound

Optimized Geometrical Parameters

The molecular geometry of this compound is expected to be planar with D3h symmetry. The bond lengths and angles are influenced by the aromaticity of the triazine ring and the hyperconjugative effects of the methyl groups.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (ring) | ~ 1.34 |

| C-C (ring-methyl) | ~ 1.50 |

| C-H (methyl) | ~ 1.09 |

| **Bond Angles (°) ** | |

| N-C-N (ring) | ~ 126 |

| C-N-C (ring) | ~ 114 |

| N-C-C (ring-methyl) | ~ 117 |

| H-C-H (methyl) | ~ 109.5 |

Table 1: Predicted Optimized Geometrical Parameters for this compound. These values are estimations based on the geometry of the parent 1,3,5-triazine and related derivatives.

Electronic Properties

The electronic properties of this compound are expected to be characterized by a significant HOMO-LUMO gap, indicating high stability. The methyl groups, being electron-donating, will likely increase the energy of the HOMO and have a smaller effect on the LUMO, thereby slightly reducing the HOMO-LUMO gap compared to the unsubstituted 1,3,5-triazine.

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

| Dipole Moment | 0 D (due to symmetry) |

Table 2: Predicted Electronic Properties of this compound. These values are representative and based on general trends observed for alkyl-substituted aromatic systems.

Natural Bond Orbital (NBO) Analysis

The NBO analysis would likely reveal a significant negative charge on the nitrogen atoms and a positive charge on the carbon atoms of the triazine ring, reflecting the electronegativity difference. The carbon atoms of the methyl groups would be slightly negatively charged, while the hydrogen atoms would be slightly positive.

| Atom | Predicted NBO Charge (e) |

| N (ring) | ~ -0.6 |

| C (ring) | ~ +0.5 |

| C (methyl) | ~ -0.2 |

| H (methyl) | ~ +0.1 |

Table 3: Predicted Natural Bond Orbital (NBO) Charges for this compound. These are illustrative values based on the expected charge distribution.

Visualizing the Theoretical Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of a molecule's electronic structure.

References

The Versatility of the 1,3,5-Triazine Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

Introduction: The 1,3,5-triazine (B166579) core, a six-membered heterocyclic motif containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and the ability to be readily substituted at the 2, 4, and 6 positions make it a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current and potential applications of substituted 1,3,5-triazines in various therapeutic areas, with a focus on their synthesis, biological activity, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals.

Therapeutic Applications of 1,3,5-Triazine Derivatives

Substituted 1,3,5-triazines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. Their therapeutic potential stems from their ability to interact with a diverse range of biological targets.

Anticancer Activity

The 1,3,5-triazine scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer.[1][2][3][4][5] The approved anticancer drug Altretamine, a hexamethyl-substituted 1,3,5-triazine, is used in the treatment of ovarian cancer.

Mechanism of Action:

-

Kinase Inhibition: A significant number of 1,3,5-triazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

-

PI3K/mTOR Pathway: This pathway is frequently dysregulated in cancer. Novel 1,3,5-triazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR. For instance, one study reported a compound that induced apoptosis and cell cycle arrest in cervical cancer cells by inhibiting this pathway.[6] Another series of compounds also showed inhibitory activity against PI3Kγ.

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Substituted 1,3,5-triazines have been identified as inhibitors of EGFR-TK, a key target in breast cancer therapy.[7] One potent analogue demonstrated an inhibitory constant of 0.44 nM against EGFR-TK and reduced the expression of β-catenin.[7]

-

Cyclin-Dependent Kinases (CDKs): As purine (B94841) bioisosteres, pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized as potent CDK inhibitors, showing promise as antitumor agents.[8]

-

RET Tyrosine Kinase: Quinazoline-based 1,3,5-triazine derivatives have been designed to impede the phosphorylated RET tyrosine kinase pathway.[9]

-

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in nucleotide synthesis, and its inhibition disrupts DNA replication in rapidly dividing cancer cells. Several tri-amino-substituted 1,3,5-triazine derivatives have shown potent cytotoxic activity against non-small cell lung cancer by targeting human DHFR.[10]

-

Adenosine (B11128) Receptor Antagonism: Novel 1,3,5-triazine derivatives have been designed to target human A1 and A3 adenosine receptors, which play a role in tumor proliferation, leading to cell death in lung cancer cell lines.[11]

-

Inhibition of Angiogenesis: Certain 1,2,4-triazolo[1,5-a][12][13]triazin-5,7-dione analogues have shown inhibitory effects on thymidine (B127349) phosphorylase and the expression of angiogenesis markers like VEGF and MMP-9 in breast cancer cells.[14]

Quantitative Data on Anticancer Activity:

| Compound ID | Cancer Cell Line | Target | IC50 / Ki | Reference |

| 4f | MDA-MB-231 (Breast) | Not specified | 6.25 µM | [13] |

| 4k | MDA-MB-231 (Breast) | Not specified | 8.18 µM | [13] |

| 2c | HCT116, SW620 (Colorectal) | Not specified | 20-27 µM | [15] |

| 3c | HCT116, SW620 (Colorectal) | Not specified | 20-27 µM | [15] |

| Compound 11 | SW480 (Colorectal) | Not specified | 5.85 µM | [1] |

| Compound 6 | Renal Cancer (CAKI-1) | PI3Kγ | 6.90 µM | |

| 8e | A549 (Lung) | DHFR | 50 nM | [10] |

| 9a | A549 (Lung) | DHFR | 42 nM | [10] |

| 10e | A549 (Lung) | DHFR | 62 nM | [10] |

| 11e | A549 (Lung) | DHFR | 28 nM | [10] |

| Compound 6h | HeLa (Cervical) | PI3K/mTOR | Not specified | [6] |

| Compound 1d | Breast Cancer Cell Lines | EGFR-TK | 0.44 nM (Ki) | [7] |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 1,3,5-triazine scaffold has proven to be a valuable template for designing compounds with potent antibacterial and antifungal properties.[16][17][18]

Mechanism of Action:

The antimicrobial activity of 1,3,5-triazine derivatives is often attributed to factors such as cationic charge, bulk, and lipophilicity, which allow them to disrupt microbial membranes.[19] Some derivatives function as efflux pump inhibitors, neutralizing a common mechanism of bacterial resistance.[20] The versatility of the triazine core allows for the synthesis of peptide dendrimers with significant activity against Gram-negative bacteria.[20]

Examples of Antimicrobial 1,3,5-Triazines:

-

Combinatorial libraries based on the 1,3,5-triazine template have yielded compounds with potent antimicrobial activity against bacteria such as Acinetobacter baumannii, Bacillus anthracis, Escherichia coli, and Staphylococcus aureus, coupled with low hemolytic activity.[19]

-

Peptide dendrimers constructed with a 1,3,5-triazine core have shown remarkable antimicrobial activity against Gram-negative bacteria like E. coli and P. aeruginosa.[20]

Applications in Neurodegenerative Diseases

Substituted 1,3,5-triazines are being explored as potential therapeutic agents for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.[21][22]

Mechanism of Action:

-

Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease: The complex etiology of Alzheimer's disease has prompted the development of MTDLs. 1,3,5-triazine derivatives have been designed to simultaneously modulate multiple targets:

-

5-HT6R/FAAH Inhibition: Dual modulators of the serotonin (B10506) 5-HT6 receptor and fatty acid amide hydrolase (FAAH) have shown neuroprotective effects against Aβ-induced toxicity and have ameliorated memory deficits in animal models.[12]

-

AChE/BACE-1 Inhibition: Nitrogen mustard analogs containing a 1,3,5-triazine scaffold have demonstrated significant inhibitory activities against both acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes in Alzheimer's pathology.[21][23]

-

-

Adenosine A2A Receptor Antagonism for Parkinson's Disease: Antagonists of the adenosine A2A receptor have shown promise in alleviating the symptoms of Parkinson's disease. Novel 1,3,5-triazines have been identified as a new class of selective A2A receptor antagonists.[24]

-

Monoamine Oxidase (MAO) Inhibition: 1,3,5-triazine derivatives have been synthesized as inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters, with activity comparable to the standard drug clorgyline.[25][26]

Quantitative Data on Neuroprotective Activity:

| Compound ID | Target | Ki / IC50 | Reference |

| Compound 2 | 5-HT7 Receptor | 8 nM | [27] |

| Compound 12 | 5-HT7 Receptor | 18 nM | [27] |

| Compound 31 | AChE | 0.051 µM | [21] |

| Compound 31 | BACE-1 | 9.00 µM | [21] |

| Compound 32 | AChE | 0.055 µM | [21] |

| Compound 32 | BACE-1 | 11.09 µM | [21] |

Experimental Protocols

The synthesis of substituted 1,3,5-triazines typically starts from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms at varying temperatures allows for sequential and selective nucleophilic substitution.

General Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazines

Materials:

-

2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

-

Nucleophile 1 (e.g., an amine, alcohol, or thiol)

-

Nucleophile 2

-

Nucleophile 3

-

Base (e.g., diisopropylethylamine (DIPEA), sodium carbonate, or triethylamine)

-

Solvent (e.g., tetrahydrofuran (B95107) (THF), acetone, dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF))

Procedure:

-

First Substitution (0-5 °C): Dissolve cyanuric chloride in a suitable solvent and cool the mixture to 0-5 °C in an ice bath. Add one equivalent of the first nucleophile and a base dropwise while maintaining the temperature. Stir the reaction mixture for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

Second Substitution (Room Temperature): To the resulting mixture containing the 2-substituted-4,6-dichloro-1,3,5-triazine, add one equivalent of the second nucleophile and a base. Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours) until completion.

-

Third Substitution (Elevated Temperature): Add one equivalent of the third nucleophile to the reaction mixture. Heat the reaction to a higher temperature (e.g., 50-100 °C or under microwave irradiation) and stir until the di-substituted product is fully converted to the tri-substituted product.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4,6-trisubstituted 1,3,5-triazine.

Note: The specific reaction conditions (temperature, time, solvent, and base) will vary depending on the nucleophilicity of the substituting groups.

Biological Assay: In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader

Procedure:

-

Assay Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Mixture: In a microplate well, add the kinase assay buffer, the purified kinase, and the test compound at various concentrations.

-

Initiation of Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. Incubate the plate at a specific temperature (e.g., 30 °C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

-

Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, using a suitable software.

Visualizations

Signaling Pathway: PI3K/mTOR Inhibition by 1,3,5-Triazine Derivatives

Caption: Inhibition of the PI3K/mTOR signaling pathway by 1,3,5-triazine derivatives.

Experimental Workflow: General Synthesis of Substituted 1,3,5-Triazines

Caption: General workflow for the sequential synthesis of 2,4,6-trisubstituted 1,3,5-triazines.

Logical Relationship: Structure-Activity Relationship (SAR) for Anticancer Activity

Caption: Key factors influencing the structure-activity relationship of 1,3,5-triazine-based anticancer agents.

Conclusion and Future Perspectives

The 1,3,5-triazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to be tailored to interact with a wide array of biological targets have led to the discovery of numerous potent and selective compounds. The development of multi-target agents, particularly for complex diseases like cancer and neurodegenerative disorders, represents a promising future direction for 1,3,5-triazine-based drug discovery. Further exploration of novel substitution patterns and the use of advanced synthetic methodologies, such as green chemistry approaches, will undoubtedly expand the therapeutic potential of this remarkable heterocyclic system.[1][5]

References

- 1. mdpi.com [mdpi.com]

- 2. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The first-in-class 1,3,5-triazine-derived dual 5-HT6R/FAAH modulators in search for potential drug against neurodegenerative diseases with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 1,3,5-triazine pyrimidines as anti-bacterial agents [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of novel 1,3,5-triazine as adenosine A2A receptor antagonist for benefit in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Precursors and Starting Materials for 2,4,6-Trimethyl-1,3,5-triazine

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,4,6-trimethyl-1,3,5-triazine, targeting researchers, scientists, and professionals in drug development. The document details the core precursors, starting materials, and reaction mechanisms, supported by experimental protocols and quantitative data.

Introduction

This compound, a symmetrically substituted s-triazine, is a versatile heterocyclic compound with applications in various fields, including materials science and as a building block in organic synthesis. Its preparation primarily relies on two key synthetic strategies: the cyclotrimerization of acetonitrile (B52724) and the sequential nucleophilic substitution of cyanuric chloride. This guide will delve into the specifics of each method, providing detailed procedural insights and comparative data.

Synthesis via Cyclotrimerization of Acetonitrile

The cyclotrimerization of acetonitrile is a direct and atom-economical method for the synthesis of this compound. This reaction involves the catalyzed cyclization of three molecules of acetonitrile.

Precursors and Starting Materials

The primary precursor for this route is acetonitrile (CH₃CN). Various catalysts are employed to facilitate the reaction, which can be broadly categorized as:

-

Brønsted acids: Such as trifluoromethanesulfonic acid.

-

Lewis acids: Including lanthanide triflates (e.g., yttrium triflate), and transition metal complexes (e.g., titanium chlorido complexes).[1]

-

Solid acids: Such as silica-supported Lewis acids.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed cyclotrimerization of acetonitrile is believed to proceed through the formation of a nitrilium ion intermediate. The reaction mechanism can be visualized as a series of nucleophilic additions of acetonitrile molecules to the activated nitrile carbon, followed by cyclization and deprotonation to yield the stable triazine ring.

References

Methodological & Application

Application Notes and Protocols for the Condensation Reaction of 2,4,6-Trimethyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethyl-1,3,5-triazine, a symmetrically substituted s-triazine, is a versatile building block in organic synthesis. Its unique electronic properties, characterized by an electron-deficient triazine core and electron-donating methyl groups, make it a valuable precursor in the development of functional materials, agrochemicals, and pharmaceuticals. The primary route to this compound is the condensation reaction of acetonitrile (B52724), specifically a cyclotrimerization, where three molecules of acetonitrile condense to form the stable 1,3,5-triazine (B166579) ring. This document provides detailed protocols for the synthesis of this compound via acid-catalyzed cyclotrimerization of acetonitrile.

Reaction Principle

The formation of this compound from acetonitrile is a classic example of a cyclotrimerization reaction. This reaction can be uncatalyzed, requiring high temperatures and pressures, or more commonly, catalyzed by acids to proceed under milder conditions. The role of the catalyst is to activate the nitrile group of acetonitrile, facilitating nucleophilic attack by another acetonitrile molecule, leading to a cascade of reactions that ultimately form the stable six-membered triazine ring.

Experimental Protocols

Two primary catalytic systems are highlighted here: Brønsted acid catalysis using trifluoromethanesulfonic acid and Lewis acid catalysis.

Protocol 1: Trifluoromethanesulfonic Acid Catalyzed Cyclotrimerization of Acetonitrile

This protocol utilizes the strong Brønsted acid, trifluoromethanesulfonic acid (TfOH), to catalyze the cyclotrimerization of acetonitrile. The acid protonates the nitrile, activating it for subsequent nucleophilic attack.

Materials:

-

Acetonitrile (CH₃CN), anhydrous

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for extraction and filtration

Procedure:

-

To a stirred solution of acetonitrile (100 mL, 1.91 mol) in a round-bottom flask, slowly add trifluoromethanesulfonic acid (1 mL, 11.3 mmol) at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the acid.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by sublimation to yield pure this compound.